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Compound of Interest

Compound Name:
(R)-2-(Aminomethyl)-1-N-Boc-

piperidine

Cat. No.: B112904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analytical characterization of (R)-2-(Aminomethyl)-1-N-Boc-piperidine, a chiral building

block of significant interest in medicinal chemistry and drug discovery.

Chemical and Physical Properties
(R)-2-(Aminomethyl)-1-N-Boc-piperidine, also known as (R)-tert-butyl 2-

(aminomethyl)piperidine-1-carboxylate, is a carbamate-protected derivative of the chiral

piperidine, (R)-2-(aminomethyl)piperidine. The tert-butyloxycarbonyl (Boc) protecting group

renders the piperidine nitrogen less nucleophilic, allowing for selective reactions at the primary

amine of the aminomethyl group.

Table 1: Physicochemical Properties of (R)-2-(Aminomethyl)-1-N-Boc-piperidine and Related

Compounds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b112904?utm_src=pdf-interest
https://www.benchchem.com/product/b112904?utm_src=pdf-body
https://www.benchchem.com/product/b112904?utm_src=pdf-body
https://www.benchchem.com/product/b112904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
(R)-2-(Aminomethyl)-1-N-
Boc-piperidine

(R,S)-2-(Aminomethyl)-1-N-
Boc-piperidine
hydrochloride

CAS Number 683233-14-9[1] 370069-31-1

Molecular Formula C₁₁H₂₂N₂O₂[1] C₁₁H₂₃ClN₂O₂

Molecular Weight 214.30 g/mol [1] 250.77 g/mol

Appearance - White powder[2]

Melting Point Not available 147-151 °C[2]

Boiling Point 299.4 °C at 760 mmHg[3] Not available

Solubility
Soluble in methanol and MDC.

[4]

The hydrochloride salt form

ensures improved solubility.[2]

Synthesis and Reactivity
The synthesis of enantiomerically pure (R)-2-(Aminomethyl)-1-N-Boc-piperidine is a key step

in its utilization as a chiral building block. Several synthetic strategies can be envisioned, often

starting from readily available chiral precursors.

Synthetic Approach from L-Glutamic Acid
A multi-step synthesis starting from the natural amino acid L-glutamic acid provides a viable

route to enantiomerically pure 3-amino piperidine derivatives, and a similar strategy could be

adapted for the 2-substituted analog. This approach involves a sequence of reactions including

esterification, Boc-protection, reduction of the carboxylic acid functionalities to alcohols,

conversion of the diol to a ditosylate, and subsequent cyclization with an appropriate amine.

Experimental Protocol: General Synthesis of N-Boc-piperidine derivatives from L-Glutamic Acid

This protocol outlines the key steps that could be adapted for the synthesis of the target

molecule.

Esterification of L-Glutamic Acid: L-glutamic acid is converted to its corresponding dimethyl

ester.
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N-Boc Protection: The amino group of the diester is protected using di-tert-butyl dicarbonate

((Boc)₂O) in the presence of a base like triethylamine and a catalytic amount of 4-

dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (CH₂Cl₂). The reaction

mixture is typically stirred at room temperature.

Reduction of the Diester: The protected diester is reduced to the corresponding diol using a

reducing agent like sodium borohydride (NaBH₄) in methanol.

Ditosylation of the Diol: The primary hydroxyl groups of the diol are converted to tosylates

using p-toluenesulfonyl chloride in the presence of a base.

Cyclization: The resulting ditosylate undergoes intramolecular cyclization to form the

piperidine ring.

Logical Relationship of the Synthetic Pathway from L-Glutamic Acid
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Caption: Synthetic route from L-Glutamic Acid.
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Reactivity of the Boc-Protected Piperidine
The Boc group is stable under a variety of reaction conditions, including those involving

nucleophiles and bases, making it an excellent protecting group for the piperidine nitrogen. The

primary aminomethyl group, however, remains reactive and can participate in various chemical

transformations.

Deprotection: The Boc group can be readily removed under acidic conditions, typically using

trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the free piperidine.

Spectroscopic Data
While a comprehensive set of experimental spectra for (R)-2-(Aminomethyl)-1-N-Boc-
piperidine is not readily available in the public domain, the expected spectroscopic features

can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for (R)-2-(Aminomethyl)-1-N-Boc-piperidine
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Technique Functional Group
Expected Chemical Shift /

Wavenumber

¹H NMR Boc group (-C(CH₃)₃) ~1.4 ppm (singlet, 9H)

Piperidine ring protons (-CH₂-,

-CH-)

1.2 - 1.8 ppm, 2.7 - 4.1 ppm

(multiplets)

Aminomethyl protons (-CH₂-

NH₂)
~2.6 - 3.2 ppm (multiplet, 2H)

Amine proton (-NH₂)
Broad singlet, variable

chemical shift

¹³C NMR Boc group (-C(CH₃)₃) ~28.5 ppm

Boc group (quaternary C) ~79.5 ppm

Boc group (C=O) ~155 ppm

Piperidine ring carbons ~20 - 55 ppm

Aminomethyl carbon (-CH₂-

NH₂)
~45 ppm

IR Spectroscopy N-H stretch (amine) 3300-3500 cm⁻¹ (medium)

C-H stretch (alkane) 2850-2980 cm⁻¹ (strong)

C=O stretch (carbamate) ~1680-1700 cm⁻¹ (strong)

N-H bend (amine) 1590-1650 cm⁻¹ (medium)

Mass Spectrometry [M+H]⁺ (protonated molecule) m/z ≈ 215.17

[M-Boc+H]⁺ m/z ≈ 115.12

Experimental Protocol: General Procedure for NMR, IR, and MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer.

Infrared (IR) Spectroscopy:

Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet

(if solid) in the sample holder of an FTIR spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass

spectrometer in positive ion mode.

Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.

Applications in Drug Discovery and Development
Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in

numerous approved drugs and clinical candidates.[5] The chiral nature of (R)-2-
(Aminomethyl)-1-N-Boc-piperidine makes it a valuable building block for the synthesis of

enantiomerically pure pharmaceuticals, which is crucial for optimizing efficacy and minimizing

off-target effects.

This compound serves as a key intermediate in the synthesis of various therapeutic agents,

including those targeting the central nervous system.[5] The aminomethyl group provides a

handle for further functionalization, allowing for the construction of diverse libraries of

compounds for screening against various biological targets. For instance, piperidine-based

structures have shown promise in the development of analgesics, anti-inflammatory drugs, and

agents for neuropharmacology and cancer.[2]

While specific signaling pathways involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine are not

extensively documented, its utility as a scaffold suggests its potential incorporation into

molecules designed to interact with a variety of biological targets, such as G-protein coupled

receptors (GPCRs), ion channels, and enzymes.

Signaling Pathway Diagram: General GPCR Antagonism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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